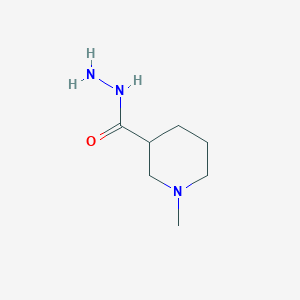![molecular formula C21H14N4O7S B2940833 N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 450336-62-6](/img/structure/B2940833.png)
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H14N4O7S and its molecular weight is 466.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Studies
Chromene derivatives have been explored for their utility as fluorescent probes in biological studies. A study by Yang et al. (2019) demonstrated the use of a chromene-based compound in the visualization of thiol flux within living cells and mice, highlighting its potential for studying oxidative stress and cell apoptosis. This suggests that similar compounds could be applied in molecular imaging and understanding cellular processes related to disease pathophysiology (Yang et al., 2019).
Antioxidant Activity
El-Mekabaty's work (2015) on the synthesis of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, which showed antioxidant activity comparable to ascorbic acid, points towards the therapeutic potential of such compounds. Antioxidants play a crucial role in mitigating oxidative stress, suggesting that our compound of interest may have applications in developing treatments for diseases associated with oxidative damage (El‐Mekabaty, 2015).
Antimicrobial and Antibacterial Activity
Research by Sowmya et al. (2018) on thiophenyl pyrazoles and isoxazoles synthesized using 1,3-dipolar cycloaddition methodology revealed potential antibacterial and antifungal activities. This indicates that chromene and pyrazole derivatives might be utilized in developing new antimicrobial agents, potentially addressing the rising concern of antibiotic resistance (Sowmya et al., 2018).
Metal Complexes and Catalysis
Myannik et al. (2018) synthesized novel copper(II), cobalt(II), and nickel(II) complexes with a chromene-based ligand, highlighting the potential of such compounds in catalysis and the development of materials with unique electronic and structural properties. These complexes might find applications in catalytic processes, materials science, and the study of metal-organic frameworks (Myannik et al., 2018).
Anticancer Activity
Compounds similar to our molecule of interest have been explored for their anticancer properties. Mohareb and Abdo (2022) investigated heterocyclic compounds derived from cyclohexane-1,4-dione for their antiproliferative and anti-prostate cancer activities. This suggests potential applications of chromene and pyrazole derivatives in cancer research, offering a pathway to novel therapeutic agents (Mohareb & Abdo, 2022).
Wirkmechanismus
Thienopyrazoles
This compound contains a thienopyrazole moiety, which is a type of heterocyclic compound. Thienopyrazoles have been studied for their potential anticancer properties .
Chromenes
The compound also contains a chromene moiety. Chromenes are a class of compounds that have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Nitrophenyl groups
The presence of nitrophenyl groups in a compound can contribute to its biological activity. Nitrophenyl compounds have been associated with various biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anticancer properties .
Eigenschaften
IUPAC Name |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O7S/c26-20(15-9-12-3-1-2-4-18(12)32-21(15)27)22-19-16-10-33(30,31)11-17(16)23-24(19)13-5-7-14(8-6-13)25(28)29/h1-9H,10-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRFUCRMGPULHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)
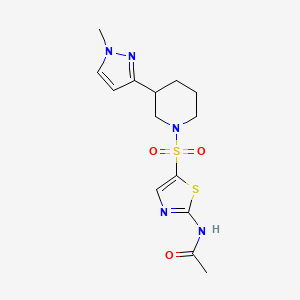

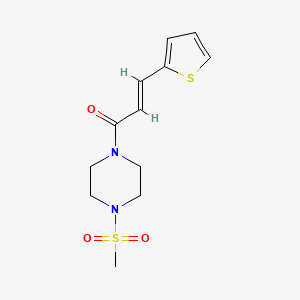

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
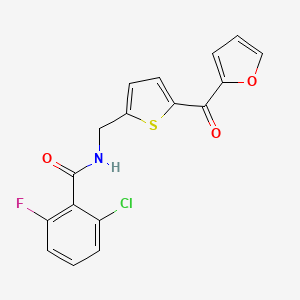
![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)

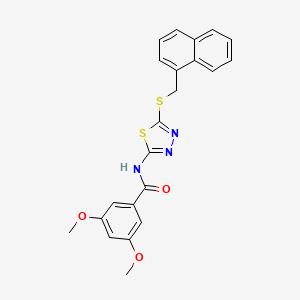
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)
